

A Technical Guide to the Thermochemical Properties of 3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxypyrrolidine hydrochloride

Cat. No.: B1303260

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Hydroxypyrrolidine hydrochloride** is a valuable chiral building block in pharmaceutical development. Its thermochemical properties are critical for ensuring process safety, formulation stability, and overall drug product quality. This guide summarizes the known physical properties of this compound and provides a detailed overview of the standard experimental and computational methodologies used to determine its core thermochemical characteristics. While comprehensive experimental data for this specific molecule is sparse in public literature, this document serves as a foundational resource by outlining the necessary protocols and theoretical frameworks for its characterization.

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For intermediates and active pharmaceutical ingredients (APIs) like **3-Hydroxypyrrolidine hydrochloride**, thermochemical data—such as enthalpy of formation, heat capacity, and thermal stability—are not merely academic. They are critical inputs for process hazard analysis, polymorph screening, formulation design, and predicting shelf-life.

This technical guide addresses the thermochemical properties of **3-Hydroxypyrrolidine hydrochloride**. Due to a notable lack of published experimental data for this specific salt, this document focuses on two key areas:

- Consolidation of Known Properties: Presenting available physical data from chemical suppliers and databases.
- Methodological Framework: Detailing the standard experimental techniques and computational approaches required to fully characterize the thermochemical profile of this compound or similar molecules.

Known Physical and Chemical Properties

Quantitative thermochemical data such as enthalpy of formation and heat capacity for **3-Hydroxypyrrolidine hydrochloride** are not readily available in peer-reviewed literature. However, basic physical properties have been reported by various chemical suppliers. This information is consolidated in Table 1. It is important to note that values, such as melting point, can vary depending on the specific enantiomer ((R) or (S)) or if the material is a racemic mixture.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₄ H ₁₀ ClNO	---	[1] [2] [3]
Molecular Weight	123.58 g/mol	---	[1] [2] [3]
Melting Point	102 - 107 °C (for (R)-enantiomer)	Experimental	[1]
104 - 107 °C (for (S)-enantiomer)	Experimental	[4] [5]	
Appearance	Off-white to pale brown crystalline powder	Observational	[1] [4]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol	Experimental	[4] [5]
Hygroscopicity	Reported as hygroscopic	Observational	[4]

Table 1: Summary of known physical properties of **3-Hydroxypyrrolidine hydrochloride**. These values are primarily sourced from supplier data sheets and public chemical databases.

Methodologies for Thermochemical Characterization

To generate the comprehensive thermochemical data required for advanced drug development, several standard analytical techniques are employed. The protocols outlined below are standard procedures applicable for the characterization of crystalline solids like **3-Hydroxypyrrolidine hydrochloride**.

DSC is a fundamental thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature or time. It is used to determine melting point, enthalpy of fusion, glass transitions, and heat capacity.

Detailed Experimental Protocol:

- Sample Preparation: Accurately weigh 3-5 mg of **3-Hydroxypyrrolidine hydrochloride** into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an empty, hermetically sealed pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
- Thermal Program (for Melting Point & Enthalpy of Fusion):
 - Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).
 - Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting event, and the enthalpy of fusion (ΔH_{fus}) is calculated by integrating the peak area.
- Thermal Program (for Heat Capacity, Cp):
 - A three-step method is typically used: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard of known mass and Cp. c. Run a scan with the sample pan.
 - The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining thermal stability, decomposition temperatures, and identifying the presence of residual solvents or water.

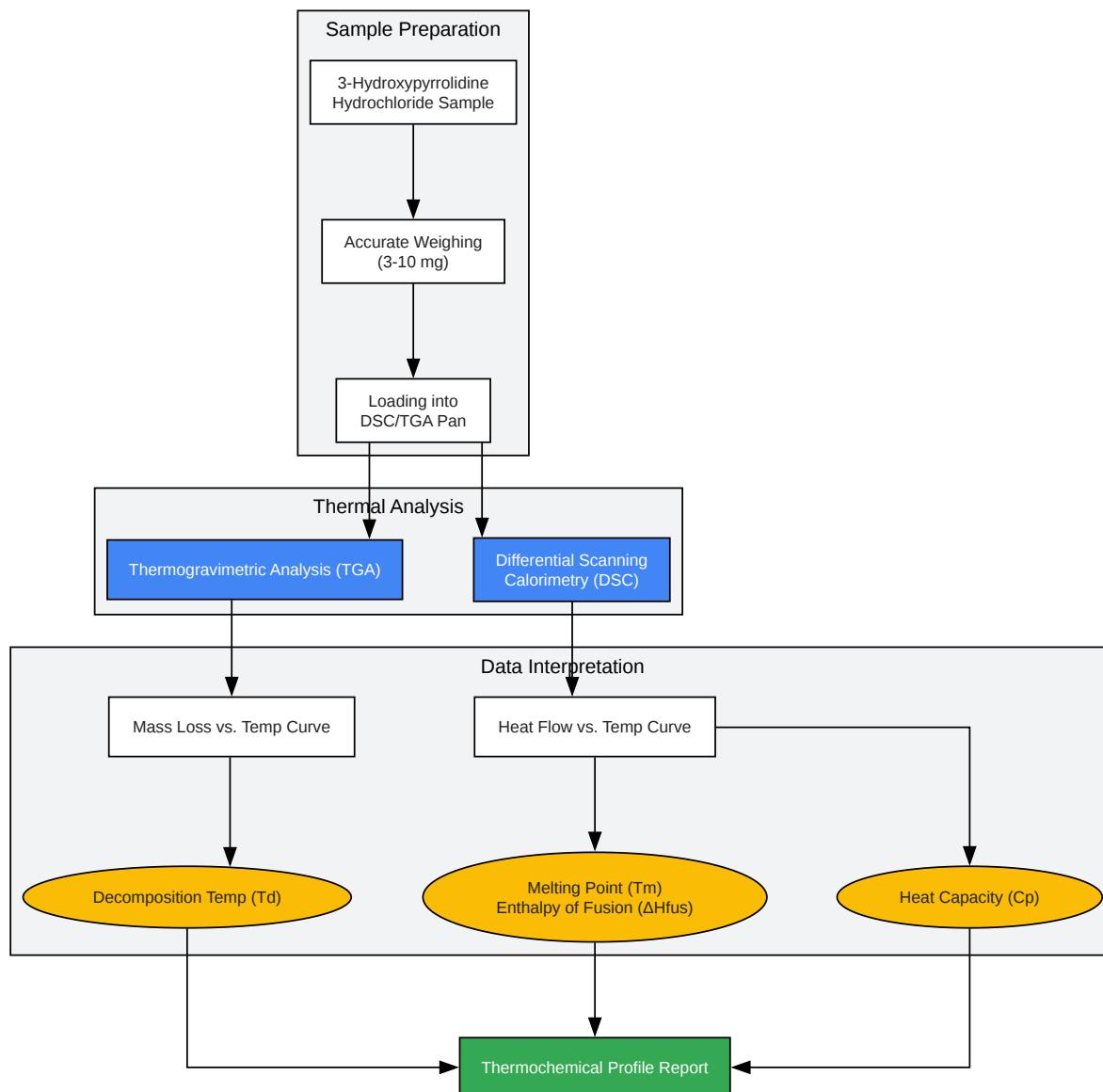
Detailed Experimental Protocol:

- Sample Preparation: Place 5-10 mg of **3-Hydroxypyrrolidine hydrochloride** into a ceramic or platinum TGA pan.

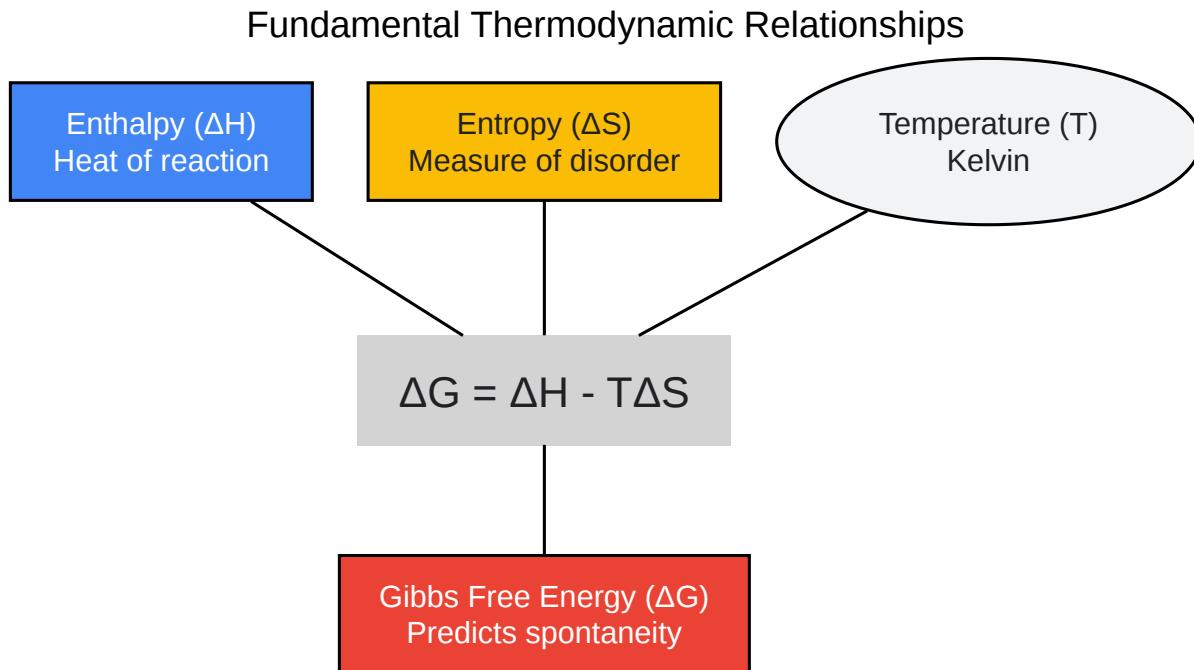
- Instrument Setup: Place the pan onto the TGA's microbalance and seal the furnace. Purge with an inert gas (e.g., Nitrogen at 50-100 mL/min).
- Thermal Program:
 - Equilibrate the furnace at ambient temperature (e.g., 25 °C).
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a high temperature where all decomposition is expected to complete (e.g., 600 °C).
 - Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

To determine the standard enthalpy of formation ($\Delta_f H^\circ$), the standard enthalpy of combustion ($\Delta_c H^\circ$) is first measured using a bomb calorimeter.

Detailed Experimental Protocol:


- Sample Preparation: A pellet of known mass (typically ~1 g) of **3-Hydroxypyrrolidine hydrochloride** is prepared. A fuse wire is placed in contact with the pellet.
- Calorimeter Setup: The "bomb" (a high-pressure stainless steel vessel) is charged with the sample and pressurized with a known excess of pure oxygen (e.g., 30 atm). The bomb is then submerged in a precisely known volume of water in a thermally insulated container (the calorimeter).
- Combustion: The sample is ignited by passing a current through the fuse wire. The combustion reaction releases heat, which raises the temperature of the bomb, the water, and the calorimeter components.
- Data Acquisition: The temperature change of the water is monitored with high-precision thermometers until thermal equilibrium is reached.
- Calculation:
 - The heat released by the combustion is calculated using the known heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).

- Corrections are applied for the heat of fuse wire combustion and the formation of nitric acid (from the nitrogen in the sample).
- Using Hess's Law, the standard enthalpy of formation of the compound is calculated from the standard enthalpy of combustion and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).


Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental workflows and fundamental thermodynamic principles.

Experimental Workflow for Thermochemical Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for determining key thermal properties using TGA and DSC.

[Click to download full resolution via product page](#)

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While specific experimental thermochemical data for **3-Hydroxypyrrolidine hydrochloride** remains largely unpublished, its importance in pharmaceutical synthesis necessitates a clear path for its characterization. The standard methodologies of DSC, TGA, and combustion calorimetry provide a robust framework for determining the critical parameters needed for safe and efficient process scale-up and formulation. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to generate this vital data, ensuring a deeper understanding and control over this key chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-Hydroxypyrrolidine hydrochloride CAS#: 122536-94-1 [m.chemicalbook.com]
- 5. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of 3-Hydroxypyrrolidine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303260#thermochemical-properties-of-3-hydroxypyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com